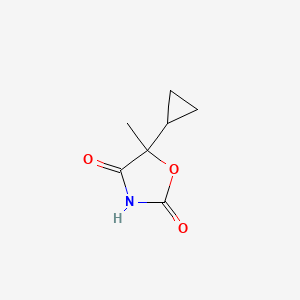

5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione

Description

Propriétés

IUPAC Name |

5-cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-7(4-2-3-4)5(9)8-6(10)11-7/h4H,2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDBHOJOKOMWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)O1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization to form the oxazolidine ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s ability to modulate AMPA receptors makes it valuable in studying synaptic transmission and neuroplasticity.

Medicine: As an AMPA receptor agonist, it has potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and cognitive impairments.

Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mécanisme D'action

The mechanism of action of 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with AMPA receptors in the brain. By binding to these receptors, the compound enhances synaptic transmission and promotes neuroplasticity. This action is mediated through the activation of ionotropic glutamate receptors, leading to increased calcium influx and subsequent cellular responses.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The oxazolidine-2,4-dione core is highly modular, with substitutions at the 3- and 5-positions dictating biological and physicochemical properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Vinclozolin and pentoxazone exhibit low water solubility (data inferred from structural analogs), consistent with their agrochemical roles requiring prolonged field persistence. The cyclopropyl analog likely shares this trait due to hydrophobic substituents .

- Thermal Stability : Vinclozolin decomposes at ~165–170°C, while pentoxazone degrades above 314°C. The cyclopropyl analog’s stability is hypothesized to exceed vinclozolin due to reduced steric strain compared to the vinyl group .

Research Findings and Implications

- Hydrogen Bonding Patterns : The oxazolidinedione core participates in hydrogen bonding (N–H···O interactions), critical for crystal packing and molecular recognition. Substitutions like cyclopropyl may disrupt these interactions, altering solubility and crystallization behavior .

- Environmental Fate : Vinclozolin’s registration lapsed in 1998 due to concerns over endocrine disruption. The cyclopropyl analog’s environmental impact remains unstudied but warrants evaluation given structural similarities .

Activité Biologique

5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione has the following chemical structure:

- Molecular Formula : C₇H₉NO₃

- CAS Number : 98547-52-5

The oxazolidine ring structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione is primarily attributed to its ability to interact with various molecular targets. The oxazolidine moiety allows for:

- Protein Synthesis Inhibition : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit.

- Antimicrobial Activity : It exhibits potential against Gram-positive bacteria, which is a key area of research in developing new antibiotics.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione:

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against various strains of bacteria, including resistant strains like MRSA. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro, particularly in specific lines. |

| Antiparasitic | Exhibits activity against protozoan parasites such as Toxoplasma gondii. |

Antimicrobial Activity

A study conducted by LegoChem Biosciences demonstrated that derivatives of oxazolidinones, including compounds similar to 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione, exhibited minimum inhibitory concentrations (MICs) below 0.125 μg/mL against several Gram-positive bacteria. Notably:

- Compound Efficacy : A derivative showed significantly enhanced activity compared to traditional antibiotics like linezolid .

Anticancer Properties

Research has indicated that 5-Cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione can inhibit the growth of certain cancer cell lines. For instance:

- In Vitro Studies : The compound demonstrated IC50 values indicating potent antiproliferative effects on specific cancer cell lines .

Antiparasitic Effects

In a study focused on antiparasitic drugs, derivatives including oxazolidinones were evaluated for their ability to inhibit Toxoplasma gondii. The findings suggested that modifications in the chemical structure could significantly enhance activity against this parasite .

Q & A

Basic: What are the optimal synthetic methodologies for 5-cyclopropyl-5-methyl-1,3-oxazolidine-2,4-dione?

Methodological Answer:

The synthesis of oxazolidinedione derivatives with cyclopropyl groups typically involves cyclocondensation reactions under controlled conditions. For example, analogous compounds like 5-cyclopropyl-5-methyl-3-nitrosooxazolidine (compound 8 in ) were synthesized by treating precursors with bases (e.g., sodium acetate) in refluxing solvents (e.g., acetic acid/DMF mixtures). Key steps include:

- Introduction of the cyclopropyl group via alkylation or cyclopropanation.

- Use of nitroso reagents to functionalize the oxazolidine core.

- Optimization of reaction time (2–6 hours) and temperature (80–100°C) to balance yield and purity .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

Structural characterization relies on complementary techniques:

- X-ray Diffraction (XRD): Resolve stereochemistry and confirm cyclopropyl ring geometry (e.g., bond angles and torsion angles, as shown in Table 3 of ).

- NMR Spectroscopy: Analyze , , and 2D spectra to verify methyl and cyclopropyl substituents.

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

Advanced: How can computational modeling resolve contradictions between experimental and theoretical data?

Methodological Answer:

Discrepancies in spectroscopic or crystallographic data (e.g., unexpected dihedral angles or NMR shifts) can be addressed by:

- Performing density functional theory (DFT) calculations to simulate optimized geometries and compare them with XRD results (as in ).

- Validating computational models using solvent effect corrections or dynamic NMR simulations to account for conformational flexibility .

Advanced: What strategies mitigate instability during storage or reactions?

Methodological Answer:

Stability issues arise from hygroscopicity or sensitivity to oxidizers. Recommended practices include:

- Storage: Use airtight containers under inert gas (N/Ar), store at 2–8°C, and isolate from oxidizing agents (per safety protocols in ).

- Reaction Handling: Conduct reactions under anhydrous conditions with moisture-scavenging agents (e.g., molecular sieves) .

Advanced: How does the cyclopropyl group influence reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

The cyclopropyl ring exhibits unique electronic effects due to its strained geometry:

- Electrophilic Conditions: The ring may undergo ring-opening via acid-catalyzed pathways (e.g., HSO) to form allylic intermediates.

- Nucleophilic Conditions: Cyclopropyl C–H bonds can participate in hyperconjugation, stabilizing transition states in substitution reactions (as observed in ’s nitroso derivatives) .

Advanced: How to design experiments for optimizing purity in scaled-up synthesis?

Methodological Answer:

Purity optimization requires:

- Recrystallization: Use solvent mixtures (e.g., DMF-ethanol or DMF-acetic acid) to remove byproducts (see ’s general thiazolidinone synthesis).

- Chromatography: Employ gradient elution in flash column chromatography (e.g., hexane/ethyl acetate) for challenging separations.

- In-line Analytics: Monitor reactions via LC-MS or FTIR to detect intermediates early .

Advanced: What are the implications of substituent effects on bioactivity screening?

Methodological Answer:

While direct bioactivity data for this compound is limited, substituent effects can be inferred from analogs:

- Cyclopropyl vs. Aryl Groups: Cyclopropyl may enhance metabolic stability compared to aromatic groups (observed in ’s thiazolidinone derivatives).

- Methyl Substitution: Methyl groups can modulate lipophilicity, affecting membrane permeability in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.